

An In-depth Technical Guide to *cis*-1,2-Dibromocyclopentane

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Compound of Interest

Compound Name: *cis*-1,2-Dibromocyclopentane

Cat. No.: B13358767

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Abstract

This technical guide provides a comprehensive overview of ***cis*-1,2-dibromocyclopentane**, a halogenated cycloalkane of interest in synthetic organic chemistry. This document details its chemical and physical properties, including its molecular weight. A key focus is a detailed experimental protocol for its stereospecific synthesis, a critical aspect for its application in stereocontrolled chemical transformations. Furthermore, this guide outlines the analytical methods for the characterization of this compound and provides essential safety information. The synthesis workflow is visually represented to facilitate a clear understanding of the process. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

***cis*-1,2-Dibromocyclopentane** is a cyclic organic compound with the molecular formula $C_5H_8Br_2$.^[1] Its properties are summarized in the table below. It is important to note that while the direct bromination of cyclopentene primarily yields the *trans* isomer, the *cis* isomer can be obtained through stereospecific synthesis routes.^{[2][3][4]}

Table 1: Physicochemical Properties of 1,2-Dibromocyclopentane

Property	Value	Reference
Molecular Formula	C ₅ H ₈ Br ₂	[1]
Molecular Weight	227.92 g/mol	[1]
CAS Number	33547-17-0 (cis isomer)	[1]
Boiling Point	196.9 °C at 760 mmHg (for the isomeric mixture)	
Density	1.94 g/mL (for the isomeric mixture)	
Refractive Index	n _{20/D} 1.550 (for the isomeric mixture)	
LogP	2.69730	
Vapor Pressure	0.548 mmHg at 25°C (for the isomeric mixture)	
Flash Point	71.5 °C (for the isomeric mixture)	

Stereospecific Synthesis of cis-1,2-Dibromocyclopentane

The direct bromination of cyclopentene with molecular bromine (Br₂) proceeds through an anti-addition mechanism, leading to the predominant formation of trans-1,2-dibromocyclopentane. [2][3][4] Therefore, a stereospecific approach is necessary to synthesize the cis isomer. A viable pathway involves a two-step process: the syn-dihydroxylation of cyclopentene to yield cis-1,2-cyclopentanediol, followed by the conversion of the diol to the desired **cis-1,2-dibromocyclopentane**.

Experimental Protocol

Step 1: Syn-dihydroxylation of Cyclopentene to cis-1,2-Cyclopentanediol

This procedure utilizes osmium tetroxide as a catalyst for syn-dihydroxylation.[5][6]

- Materials:
 - Cyclopentene
 - Osmium tetroxide (OsO_4) in pyridine or a suitable co-oxidant system (e.g., N-methylmorpholine N-oxide - NMO)
 - Sodium bisulfite (NaHSO_3) or hydrogen sulfide (H_2S)
 - Pyridine (if not using a co-oxidant system)
 - A suitable solvent (e.g., diethyl ether, acetone)
 - Water
 - Drying agent (e.g., anhydrous magnesium sulfate)
- Procedure:
 - In a well-ventilated fume hood, dissolve cyclopentene in a suitable solvent.
 - Add a catalytic amount of osmium tetroxide solution in pyridine or a stoichiometric amount of a co-oxidant like NMO.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding an aqueous solution of a reducing agent such as sodium bisulfite or by bubbling hydrogen sulfide gas through the solution to reduce the osmate ester intermediate.
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
 - Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
 - Remove the solvent under reduced pressure to obtain crude cis-1,2-cyclopentanediol.
 - Purify the product by recrystallization or column chromatography.

Step 2: Conversion of cis-1,2-Cyclopentanediol to **cis-1,2-Dibromocyclopentane**

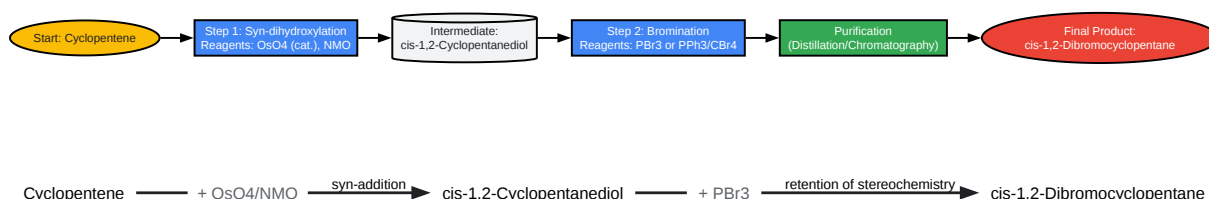
This step can be achieved using a reagent like phosphorus tribromide (PBr_3) or a triphenylphosphine/carbon tetrabromide system, which typically proceeds with retention of stereochemistry for cyclic diols.

- Materials:
 - cis-1,2-Cyclopentanediol (from Step 1)
 - Phosphorus tribromide (PBr_3) or triphenylphosphine (PPh_3) and carbon tetrabromide (CBr_4)
 - Anhydrous, non-polar solvent (e.g., diethyl ether, dichloromethane)
 - Ice bath
 - Saturated sodium bicarbonate solution
 - Brine
 - Drying agent (e.g., anhydrous magnesium sulfate)
- Procedure (using PBr_3):
 - In a fume hood, dissolve the purified cis-1,2-cyclopentanediol in an anhydrous, non-polar solvent and cool the solution in an ice bath.
 - Slowly add phosphorus tribromide to the cooled solution with stirring.
 - Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction by TLC.
 - Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.
 - Extract the product with an organic solvent.

- Wash the combined organic layers with brine and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield crude **cis-1,2-dibromocyclopentane**.
- Purify the final product by distillation or column chromatography.

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.



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